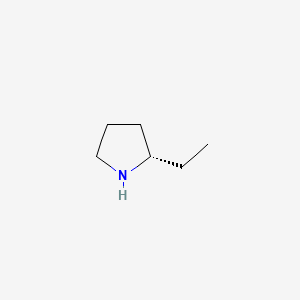

(S)-2-Ethylpyrrolidine

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a structural motif frequently found in a vast array of biologically active compounds, including natural products and pharmaceuticals. nih.govnih.gov The introduction of chirality into this scaffold, creating molecules like (S)-2-Ethylpyrrolidine, dramatically expands its utility and importance in modern organic chemistry. nih.gov

The significance of chiral pyrrolidine scaffolds stems from several key aspects:

Three-Dimensional Complexity: The non-planar, puckered nature of the pyrrolidine ring provides a defined three-dimensional structure. nih.govnih.gov This is crucial for establishing specific interactions with biological targets such as enzymes and receptors, which are themselves chiral.

Stereochemical Control: The presence of one or more stereocenters on the pyrrolidine ring allows for precise control over the spatial arrangement of substituents. nih.gov This stereochemical information is vital in asymmetric synthesis, where the goal is to produce a single desired enantiomer of a target molecule.

Versatility in Synthesis: The pyrrolidine scaffold can be readily functionalized at various positions, enabling the synthesis of a diverse library of derivatives with tailored properties. nih.gov This versatility makes them ideal starting materials or intermediates in the construction of complex molecular architectures.

Prevalence in Bioactive Molecules: Many natural products and FDA-approved drugs incorporate the pyrrolidine ring system. nih.gov This has spurred extensive research into the synthesis and application of chiral pyrrolidine derivatives to develop new therapeutic agents.

The ability of these scaffolds to impart specific stereochemistry and conformational rigidity makes them indispensable tools for chemists in the pursuit of novel and effective molecules.

This compound as a Privileged Chiral Building Block

Within the diverse family of chiral pyrrolidines, this compound stands out as a "privileged" chiral building block. This term is used to describe a molecular scaffold that is capable of providing useful ligands for a variety of different metal-catalyzed reactions or can be a key component in the synthesis of a range of biologically active compounds.

The utility of this compound as a chiral building block is evident in its application in the synthesis of various complex molecules. Its (S)-configuration at the 2-position provides a reliable source of chirality that can be transferred to new molecules during a synthetic sequence. Researchers utilize this compound as a starting material or a key intermediate in multi-step syntheses to ensure the final product has the desired stereochemistry. jigspharma.com This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereoisomeric form.

Overview of Key Research Areas and Methodological Approaches

The unique properties of this compound have led to its application in several key areas of chemical research. These include:

Asymmetric Catalysis: Derivatives of this compound are employed as chiral ligands for transition metals in a variety of asymmetric catalytic reactions. guidechem.com These ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Pharmaceutical Synthesis: The compound serves as a crucial intermediate in the synthesis of a number of pharmaceutical agents. nbinno.com For instance, it is a key component in the synthesis of certain antipsychotic drugs. nbinno.com Its incorporation into drug candidates can significantly influence their pharmacological profile.

Organocatalysis: In addition to its role in metal-based catalysis, the pyrrolidine scaffold is a cornerstone of organocatalysis, where small organic molecules are used to catalyze chemical reactions. Proline and its derivatives, which share the pyrrolidine core, are among the most successful organocatalysts. Research continues to explore the potential of other pyrrolidine-based structures, including those derived from this compound, in this rapidly growing field.

Methodological approaches for the synthesis and utilization of this compound are diverse. The synthesis of the compound itself can be achieved through various routes, including the resolution of racemic mixtures or through asymmetric synthesis, which directly produces the desired enantiomer. In its application, researchers employ a wide range of modern synthetic techniques, such as cross-coupling reactions and multi-component reactions, to incorporate the this compound scaffold into larger, more complex molecules. acs.org The development of efficient and stereoselective methods to synthesize and utilize this chiral building block remains an active area of academic and industrial research. umich.edu

Structure

3D Structure

Properties

Molecular Formula |

C6H13N |

|---|---|

Molecular Weight |

99.17 g/mol |

IUPAC Name |

(2S)-2-ethylpyrrolidine |

InChI |

InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |

InChI Key |

JFZLDRUSMYBXRI-LURJTMIESA-N |

Isomeric SMILES |

CC[C@H]1CCCN1 |

Canonical SMILES |

CCC1CCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Ethylpyrrolidine and Its Chiral Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for producing the desired (S)-enantiomer of 2-ethylpyrrolidine (B92002) while avoiding the formation of the (R)-enantiomer. These methods are designed to control the stereochemistry of the reaction, leading to a product with high enantiomeric purity.

Asymmetric Catalysis in Direct Synthesis of (S)-2-Ethylpyrrolidine

Asymmetric catalysis offers a direct and efficient route to this compound. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction.

One notable method involves the use of transaminases in the asymmetric synthesis of 2-substituted pyrrolidines. nih.govacs.org Starting from commercially available ω-chloroketones, transaminases can catalyze the formation of chiral pyrrolidines with high enantiomeric excess (up to >99.5%) and analytical yields of up to 90%. nih.govacs.org This biocatalytic approach provides access to both (S) and (R) enantiomers by selecting the appropriate transaminase. nih.govacs.org

Another strategy is the rhodium-catalyzed asymmetric C-H insertion. This method has been applied to the synthesis of 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org Although not a direct synthesis of this compound, this demonstrates the power of asymmetric C-H activation in creating chiral pyrrolidine (B122466) scaffolds.

(S)-2-(Aminomethyl)-1-ethylpyrrolidine, a derivative of this compound, has been used as a chiral ligand in rhodium and palladium-catalyzed asymmetric reactions. researchgate.net For instance, rhodium complexes with this ligand have been immobilized on supports and used for the asymmetric hydrogenation of C=C bonds, achieving high conversions and enantiomeric excesses. researchgate.net

Chiral Auxiliary-Mediated Approaches to Pyrrolidine Derivatives

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of an η4-dienetricarbonyliron complex as a chiral auxiliary in the synthesis of 2-dienyl-substituted pyrrolidines. acs.org This method involves a cascade double reductive amination of a keto-aldehyde side-chain, where the bulky Fe(CO)3 group directs the facial selectivity of the reaction, resulting in excellent diastereoselectivity. acs.org

Another approach involves the use of chiral phosphoric acid (CPA) catalysts in an asymmetric 'Clip-Cycle' reaction. core.ac.ukwhiterose.ac.uk In this strategy, a Cbz-protected bis-homoallylic amine is reacted with a thioacrylate via alkene metathesis. The subsequent intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields enantioenriched pyrrolidines with high enantioselectivities. core.ac.ukwhiterose.ac.uk

The use of (R)-phenylglycinol as a chiral auxiliary has been demonstrated in the synthesis of trans-2,5-bis(aryl) pyrrolidines. The synthesis begins with the condensation of (R)-phenylglycinol with aromatic aldehydes to form chiral imines, which then undergo diastereoselective additions with Grignard reagents. acs.org

| Chiral Auxiliary/Catalyst | Reaction Type | Product Type | Enantiomeric/Diastereomeric Excess |

| Transaminases | Asymmetric amination | 2-substituted pyrrolidines | up to >99.5% ee |

| η4-Dienetricarbonyliron complex | Cascade double reductive amination | 2-dienyl-substituted pyrrolidines | Excellent diastereoselectivity |

| Chiral Phosphoric Acid (CPA) | Asymmetric aza-Michael cyclization | 2,2- and 3,3-disubstituted pyrrolidines | High enantioselectivities |

| (R)-Phenylglycinol | Diastereoselective Grignard addition | trans-2,5-bis(aryl) pyrrolidines | High diastereoselectivity |

Resolution of Racemic Mixtures for Enantiopure this compound

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts or by chiral chromatography.

The resolution of racemic 2-aminomethyl-1-ethylpyrrolidine has been accomplished by forming diastereomeric salts with a chiral acid, such as (R,R)-tartaric acid. pbworks.com The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. pbworks.com Once separated, the pure enantiomer can be recovered by removing the resolving agent. pbworks.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another effective method for separating enantiomers. For 2-(aminomethyl)-1-ethylpyrrolidine (B195583), a Chiralcel OD-H column has been used with a mobile phase of n-hexane and ethanol (B145695) containing triethylamine (B128534) to achieve baseline separation of the enantiomers. researchgate.net

Chiral Pool Synthesis Routes to Pyrrolidine Compounds

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.com L-proline is a particularly valuable chiral synthon for the synthesis of a wide range of pyrrolidine-containing natural products. mdpi.comrsc.org

The synthesis of chiral 1,2-cycloalkanopyrrolidines has been achieved starting from L-proline using ring-closing metathesis (RCM) as a key step. nih.gov This approach allows for the construction of various fused bicyclic systems containing a pyrrolidine ring. nih.gov

L-proline has also been used to synthesize polyhydroxylated indolizidine alkaloids, where the inherent chirality of proline is used to establish the stereochemistry of the final product. mdpi.com The synthesis of alkaloid (−)-allonorsecurinine also starts from L-proline, with a key step being a diastereoselective Grignard reaction on a proline-derived α-amidoketone. mdpi.com

Advanced Derivatization of this compound Scaffolds

Once the chiral pyrrolidine core is synthesized, it can be further modified to create a diverse range of derivatives with specific functionalities.

Regioselective and Stereoselective Functionalization of the Pyrrolidine Ring

The functionalization of the pyrrolidine ring at specific positions and with controlled stereochemistry is a key challenge in synthetic chemistry.

A palladium-catalyzed C(sp3)–H arylation has been developed for the regio- and stereoselective functionalization of pyrrolidine derivatives at the C(4) position. acs.org By using an aminoquinoline auxiliary at the C(3) position, the arylation occurs with high cis-selectivity. acs.org This method provides a route to cis-3,4-disubstituted pyrrolidines. acs.org

Enzymes have also been employed for the regio- and stereoselective synthesis of 2,5-disubstituted pyrrolidines from 1,4-diketones. mdpi.com A one-pot reaction using an ω-transaminase and a monoamine oxidase from Aspergillus niger achieves excellent enantioselectivity (>94% ee) and diastereoselectivity (>98% de). mdpi.com

A polar radical crossover strategy has been developed for the stereoselective functionalization of dihydropyrroles, leading to trisubstituted pyrrolidines. nih.gov While highly efficient, the diastereomeric ratio achieved for these five-membered rings was up to 3:1. nih.gov

| Method | Position(s) Functionalized | Selectivity |

| Palladium-catalyzed C-H arylation | C(4) | High regioselectivity and cis-stereoselectivity |

| Enzymatic (ω-transaminase/MAO-N) | C(2), C(5) | >94% ee, >98% de |

| Polar Radical Crossover | Trisubstituted | up to 3:1 dr |

Synthesis of Substituted Pyrrolidine Analogues

The synthesis of substituted pyrrolidine analogues, particularly those derived from the chiral scaffold of this compound, is a significant area of research in organic chemistry. These compounds are valuable intermediates in the creation of pharmaceuticals and other biologically active molecules. A variety of synthetic strategies have been developed to introduce diverse substituents onto the pyrrolidine ring, often with a focus on controlling the stereochemistry of the final product.

One common approach involves the modification of a pre-existing pyrrolidine ring. For instance, (S)-prolinol, a readily available chiral building block, can be used as a starting material. acs.org The synthesis of N-Cbz protected (S)-prolinol derivatives allows for subsequent reactions, such as the Mitsunobu reaction or reactions with sodium or potassium salts of various phenols, to introduce aryl ether substituents. acs.org Further transformations, including reduction of the protecting group, can yield a range of N-methylated and N-unsubstituted prolinol analogues. acs.org

Another strategy focuses on the construction of the pyrrolidine ring from acyclic precursors, which allows for the incorporation of substituents at various positions. nih.gov Intramolecular cyclization reactions are a powerful tool in this regard. For example, N-(4,4-diethoxybutyl)ureas can undergo intramolecular cyclization in the presence of a C-nucleophile and an acid catalyst to form 2-substituted pyrrolidine-1-carboxamides. nih.gov This method provides a modular approach to a library of diverse analogues.

Asymmetric synthesis techniques are crucial for producing enantiomerically pure substituted pyrrolidines. rsc.org Domino reactions, such as a cross metathesis/intramolecular aza-Michael addition sequence, have been developed for the enantioselective synthesis of 2-substituted pyrrolidines. rsc.org Chiral Brønsted acids can catalyze the intramolecular aza-Michael addition of enone carbamates to afford the desired products with high enantioselectivity. rsc.org Similarly, the intramolecular reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates, catalyzed by an iridium complex with a chiral ferrocene (B1249389) ligand, yields chiral 2-substituted arylpyrrolidines in high yields and enantiomeric excesses. thieme-connect.com

Biocatalytic methods have also emerged as a powerful tool for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org Transaminases can be used to catalyze the stereoselective amination of ω-chloroketones, leading to the formation of chiral amines that subsequently undergo intramolecular cyclization to form the pyrrolidine ring. acs.org This approach has been successfully applied to the synthesis of various 2-arylpyrrolidines with excellent enantiomeric excesses for both enantiomers. acs.org

The following table summarizes various synthetic approaches to substituted pyrrolidine analogues:

| Starting Material | Key Reaction | Catalyst/Reagent | Product Type | Ref |

| (S)-Prolinol | Mitsunobu Reaction | DEAD, PPh₃ | Aryl ether analogues | acs.org |

| N-(4,4-diethoxybutyl)ureas | Intramolecular Cyclization/Mannich-type Reaction | Trifluoroacetic acid | 2-substituted pyrrolidine-1-carboxamides | nih.gov |

| Enone carbamates | Domino Cross Metathesis/Intramolecular aza-Michael Addition | Chiral Brønsted acid | 2-substituted pyrrolidines | rsc.org |

| tert-Butyl (4-oxo-4-arylbutyl)carbamate | Intramolecular Reductive Amination | Iridium/chiral ferrocene ligand | 2-substituted arylpyrrolidines | thieme-connect.com |

| ω-Chloroketones | Transaminase-triggered cyclization | Transaminase | 2-substituted pyrrolidines and piperidines | acs.org |

Optimization of Enantiomeric Purity in Synthetic Processes

Achieving high enantiomeric purity is a critical aspect of the synthesis of chiral compounds like this compound and its derivatives, as the biological activity of these molecules is often dependent on their specific stereochemistry. crystalpharmatech.com Several methodologies are employed to enhance and confirm the enantiomeric purity of the synthesized products.

Methodologies for Purity Enhancement and Characterization

A combination of purification techniques and analytical methods is essential for obtaining and verifying high enantiomeric excess (ee).

Purification Techniques:

Recrystallization: This is a common and effective method for purifying solid compounds. crystalpharmatech.com For chiral molecules, diastereomeric salt formation can be employed. A racemic mixture of an amine, for instance, can be reacted with a chiral acid to form diastereomeric salts, which often have different solubilities, allowing for their separation by fractional crystallization. crystalpharmatech.com Following separation, the desired enantiomer can be recovered by removing the chiral resolving agent.

Chromatography: Column chromatography using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. researchgate.net The choice of the CSP and the mobile phase is crucial for achieving good separation. For example, Chiralcel OD-H and Chiralpak AD-H columns are frequently used for the separation of pyrrolidine derivatives. researchgate.net Standard silica (B1680970) gel column chromatography can also be used for the purification of diastereomers. acs.org

Distillation: For volatile compounds, vacuum distillation can be used to remove impurities and residual solvents.

Characterization and Enantiomeric Excess Determination:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for determining the enantiomeric purity of a sample. acs.orgresearchgate.net The sample is passed through a chiral column, and the different retention times of the enantiomers allow for their quantification. Pre-column derivatization with a suitable reagent, such as 4-nitrobenzoic acid, can sometimes be used to improve the separation and detection of the enantiomers. researchgate.net

Gas Chromatography (GC): Chiral GC columns can also be used to separate and quantify enantiomers, particularly for more volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy using chiral shift reagents can be employed to determine enantiomeric purity. These reagents, such as Eu(hfc)₃, interact differently with each enantiomer, causing a separation of their signals in the NMR spectrum, which can then be integrated to determine the enantiomeric ratio.

Optical Rotation: Measurement of the specific optical rotation using a polarimeter is a traditional method for assessing the enantiomeric purity of a sample. While it provides a good indication of which enantiomer is in excess, it is not as accurate as chromatographic methods for determining the exact enantiomeric excess.

The following table outlines common methods for the enhancement and characterization of enantiomeric purity:

| Method | Principle | Application | Ref |

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Purification of racemic mixtures of chiral acids or bases. | crystalpharmatech.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers. | acs.orgresearchgate.net |

| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. | Separation and quantification of volatile enantiomers. | |

| NMR with Chiral Shift Reagents | Differential interaction of enantiomers with a chiral lanthanide complex, leading to separate signals. | Determination of enantiomeric ratio. | |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound. | Assessment of enantiomeric enrichment. |

S 2 Ethylpyrrolidine in Asymmetric Catalysis

Design and Application of (S)-2-Ethylpyrrolidine as a Chiral Ligand

The successful application of this compound in asymmetric catalysis is rooted in the rational design of chiral ligands. By modifying the pyrrolidine (B122466) scaffold, researchers can fine-tune the steric and electronic properties of the resulting metal complexes to achieve high levels of enantioselectivity in a variety of transformations.

The design of effective chiral ligands for metal complexes is a cornerstone of asymmetric catalysis. The primary goal is to create a well-defined chiral environment around the metal center that can differentiate between the two enantiotopic faces of a prochiral substrate. Several key principles guide this design process.

Symmetry: C₂-symmetric ligands, which possess a twofold rotational axis of symmetry, have been particularly successful. This symmetry reduces the number of possible diastereomeric transition states, which can simplify the reaction pathways and often leads to higher enantioselectivity. nih.govnih.gov The 2,5-disubstituted pyrrolidine framework is a prominent example of a C₂-symmetrical scaffold. nih.gov

Rigidity and Conformation: A rigid ligand backbone is often desirable as it restricts the number of available conformations, leading to a more ordered and predictable transition state. The five-membered ring of pyrrolidine provides a conformationally constrained scaffold.

Steric and Electronic Tuning: The steric bulk and electronic properties of the substituents on the chiral ligand play a crucial role. Bulky groups can create effective chiral pockets that block one of the reaction pathways, while the electronic nature of the coordinating atoms can influence the reactivity of the metal center. The ability to easily modify substituents on the pyrrolidine ring allows for the creation of a library of ligands tailored for specific reactions. nih.gov

Modular Design: The concept of modularity, where a ligand is assembled from distinct, easily variable components, has proven to be a powerful strategy. utexas.edu This allows for the rapid synthesis and screening of a wide range of ligands to find the optimal one for a particular catalytic process. nih.gov Pyrrolidine-based phosphoramidite (B1245037) ligands are an example of this modular approach, incorporating a chiral pyrrolidine unit with other variable components. nih.govacs.org

Heterobidentate Ligands: Ligands containing two different types of donor atoms, such as P,N-ligands, create electronic asymmetry at the metal center. nih.gov This combination of a "soft" phosphorus donor with π-acceptor properties and a "hard" nitrogen σ-donor can lead to unique reactivity and selectivity that may outperform symmetric P,P- or N,N-ligands. nih.gov

The specific structure of ligands derived from this compound directly impacts the enantioselectivity of the catalyzed reactions. The pyrrolidine ring serves as a rigid chiral backbone, and modifications to this core structure allow for the optimization of stereochemical control.

The enantioselectivity is highly sensitive to the steric and electronic properties of the chiral catalyst. For instance, in the diethylzinc (B1219324) addition to aldehydes, the bulkiness of the substituents on chiral pyrrolidine-based ligands can influence the configuration of the product. In some cases, an inversion of enantioselectivity has been observed when modifying the substituents on the pyrrolidine ring, highlighting the subtle yet critical role of the ligand's three-dimensional structure. rsc.org

Phosphoramidite ligands incorporating a chiral pyrrolidine unit have been successfully used in palladium-catalyzed enantioselective [3+2] cycloaddition reactions. acs.orgnih.gov The systematic variation of the substituents on the ligand, such as replacing a phenyl group with a naphthyl group, can significantly increase the enantiomeric excess (ee) of the product. This demonstrates that fine-tuning the steric environment of the chiral pocket created by the ligand is essential for achieving high levels of stereocontrol. nih.gov The distance of the chiral elements from the reaction center is a critical factor; ligands must be designed to effectively transfer stereochemical information during the enantiodiscriminating step of the catalytic cycle. nih.gov

The table below illustrates how modifications to a pyrrolidine-based phosphoramidite ligand structure can affect the outcome of a Pd-catalyzed cycloaddition reaction.

| Ligand Modification | % Conversion | % Enantiomeric Excess (ee) |

| Phenyl Group | 73% | 35% |

| 2-Naphthyl Group | 65% | 56% |

| 4-Biphenyl Groups | 86% | 61% |

| Bis-1-Naphthyl Group | --- | 73% |

| Bis-2-Naphthyl Group | 76% | 84% |

| Data compiled from studies on pyrrolidine-based phosphoramidite ligands in Pd-catalyzed cycloaddition. The specific substrate and reaction conditions can influence these values. nih.gov |

Transition Metal-Mediated Asymmetric Catalysis

This compound-derived ligands have been extensively used in conjunction with various transition metals to catalyze a wide range of asymmetric reactions. The combination of the chiral ligand with the unique catalytic properties of metals like rhodium and palladium has led to the development of highly efficient and selective catalysts.

Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and rhodium complexes bearing chiral ligands are among the most effective catalysts for this reaction. Pyrrolidine-based ligands have proven to be highly proficient in Rh-catalyzed enantioselective hydrogenations of olefins, such as dehydroamino acid esters and α-aryl enamides. nih.govmdpi.com

For example, chiral pyrrolidine-substituted ferrocene-derived ligands have been synthesized and applied in these reactions, achieving excellent levels of enantioselectivity, often exceeding 99% ee, with full conversion of the substrate. nih.gov The success of these ligands is attributed to the combination of multiple chirality elements (planar, central, and axial) within their structure. nih.govmdpi.com Monodentate phosphoramidite ligands, which are synthetically more accessible than many bidentate ligands, have also been used in Rh-catalyzed hydrogenations, yielding unprecedentedly high ee's of up to 99.8%. scispace.com This counters the long-held belief that bidentate ligands are a prerequisite for high enantioselectivity in this type of reaction. scispace.com

The table below summarizes the performance of a Rh-catalyst with a monodentate phosphoramidite ligand in the hydrogenation of various substrates.

| Substrate | Product | % Conversion | % Enantiomeric Excess (ee) |

| Methyl 2-acetamidoacrylate | Methyl N-acetylalaninate | 100% | 99.8% |

| Methyl (Z)-α-acetamidocinnamate | Methyl N-acetylphenylalaninate | 100% | 96% |

| (Z)-α-Acetamidocinnamic acid | N-acetylphenylalanine | 100% | 95% |

| Data from hydrogenation reactions using a Rh-catalyst with monodentate phosphoramidite ligand (S)-1. scispace.com |

Palladium catalysis is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Chiral ligands based on the pyrrolidine scaffold have been instrumental in rendering these transformations enantioselective.

In Pd-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane (TMM) with imines, novel phosphoramidite ligands featuring a chiral pyrrolidine unit have been central to the development of highly selective protocols. nih.gov These reactions provide access to valuable pyrrolidine cycloadducts with excellent yields and selectivities. nih.gov Similarly, Pd-catalyzed alkene carboamination reactions have been developed for the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives, achieving up to 94% ee. nih.gov

Another significant application is in the Pd-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of vinyl aziridines with nitrogen heterocycles. scispace.com This method allows for the conversion of racemic starting materials into enantioenriched products with high regio-, chemo-, and enantioselectivity. scispace.com The success of these diverse transformations underscores the versatility of pyrrolidine-based ligands in controlling the stereochemical outcome of palladium-catalyzed reactions.

While rhodium and palladium complexes have been the most extensively studied, ligands derived from the pyrrolidine framework have also been coordinated with other transition metals for various applications.

Copper(II) complexes of quadridentate and quinquedentate ligands based on (S)-2-(aminomethyl)pyrrolidine have been synthesized and characterized. researchgate.net These complexes are noted for their high stability. researchgate.net Additionally, complexes of copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II) with other pyrrolidine derivatives have been prepared. researchgate.netresearchgate.net The coordination of the ligand to the metal center can alter its biological activity, with some metal complexes showing enhanced antimicrobial properties compared to the free ligand. researchgate.netresearchgate.net

In the context of catalysis, chiral C₂-symmetric 2,5-disubstituted pyrrolidine derivatives have been employed as ligands in the diethylzinc addition to aryl aldehydes, achieving high chemical yields and enantioselectivities. rsc.org The study of these various metal complexes continues to expand the scope and utility of this compound-derived ligands in coordination chemistry and catalysis. nih.govrsc.org

Heterogeneous Asymmetric Catalysis Utilizing this compound

The heterogenization of homogeneous catalysts onto solid supports represents a significant advancement in sustainable chemistry, aiming to combine the high efficiency and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. In the context of asymmetric catalysis, immobilizing chiral organocatalysts like this compound on solid supports such as MCM-41 and SBA-15 is a promising strategy to enhance their industrial applicability.

Strategies for Immobilization on Solid Supports (e.g., MCM-41, SBA-15)

The immobilization of chiral catalysts, including pyrrolidine derivatives, onto mesoporous silica (B1680970) supports like MCM-41 and SBA-15 is a well-established approach to create robust and recyclable catalytic systems. The primary strategy employed is covalent grafting, which ensures the stable anchoring of the catalyst molecule to the support, thereby preventing leaching during the reaction and subsequent work-up procedures.

The general approach for covalent immobilization involves a multi-step process:

Surface Functionalization of the Support: The surfaces of MCM-41 and SBA-15 are rich in silanol (B1196071) groups (Si-OH). These groups serve as ideal anchoring points for functionalization. Typically, the support is first treated with an organosilane coupling agent, such as (3-chloropropyl)trimethoxysilane or (3-aminopropyl)triethoxysilane. This step introduces a reactive linker arm onto the silica surface.

Synthesis of a Modified this compound Derivative: To facilitate covalent attachment, the this compound molecule needs to be modified with a functional group that can react with the linker on the support. This often involves the synthesis of a derivative bearing, for example, an amine or a hydroxyl group that can form a stable covalent bond with the functionalized silica.

Grafting of the Chiral Catalyst: The modified this compound derivative is then reacted with the functionalized support material. This reaction leads to the formation of a stable covalent bond, securely tethering the chiral catalyst to the solid support.

The success of the immobilization process is typically verified through a suite of analytical techniques. X-ray diffraction (XRD) is used to confirm that the ordered porous structure of the MCM-41 or SBA-15 support is maintained after functionalization and grafting. Transmission electron microscopy (TEM) provides visual confirmation of the preserved morphology of the support. Thermogravimetric analysis (TGA) is employed to quantify the amount of organic catalyst loaded onto the silica surface. Fourier-transform infrared spectroscopy (FTIR) and solid-state NMR spectroscopy are utilized to confirm the presence of the characteristic functional groups of the immobilized catalyst. Finally, Brunauer-Emmett-Teller (BET) analysis is conducted to determine the changes in surface area and pore volume of the material after each modification step.

Performance and Recyclability of Heterogenized Catalysts

Catalytic Performance:

The catalytic activity of the immobilized catalyst is often compared to its homogeneous counterpart. In many cases, the heterogenized catalyst may exhibit slightly lower activity due to potential mass transfer limitations or steric hindrance around the active sites. However, the high surface area and well-defined pore structure of supports like MCM-41 and SBA-15 help to mitigate these effects by ensuring good accessibility of the reactants to the catalytic centers. The enantioselectivity of the immobilized catalyst is a critical parameter. A successful heterogenization strategy will see the catalyst retain a high level of enantioselectivity, comparable to the homogeneous system.

Recyclability:

A key advantage of heterogenized catalysts is their potential for reuse. After a reaction cycle, the solid catalyst can be easily recovered by simple filtration or centrifugation, washed, and then reused in a subsequent reaction. The recyclability of the catalyst is typically assessed over several consecutive runs. The yield and enantioselectivity of the product are monitored in each cycle to determine any loss in catalytic performance. An ideal heterogenized catalyst would maintain its high activity and selectivity for multiple cycles with minimal leaching of the active species into the reaction mixture.

The following tables illustrate hypothetical performance and recyclability data for an MCM-41 or SBA-15 supported this compound catalyst in a representative asymmetric reaction, based on typical results observed for similar systems.

Table 1: Hypothetical Performance of Immobilized this compound Catalyst in an Asymmetric Aldol (B89426) Reaction

| Support | Catalyst Loading (mmol/g) | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

| MCM-41 | 0.5 | Aldol Addition | 85 | 92 |

| SBA-15 | 0.6 | Aldol Addition | 88 | 94 |

Table 2: Hypothetical Recyclability Study of SBA-15 Supported this compound Catalyst

| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 88 | 94 |

| 2 | 87 | 94 |

| 3 | 85 | 93 |

| 4 | 84 | 92 |

| 5 | 82 | 91 |

These illustrative data highlight the potential of heterogenized this compound catalysts to provide high yields and enantioselectivities while being effectively recycled, thereby offering a more sustainable and economically viable approach to asymmetric catalysis. Further dedicated research into the immobilization and application of this compound on these supports would be necessary to establish its specific catalytic performance and recyclability characteristics.

S 2 Ethylpyrrolidine in Organocatalysis

Development of Chiral Organocatalysts from (S)-2-Ethylpyrrolidine

The development of organocatalysts from this compound focuses on creating molecules with enhanced stability, solubility, and catalytic efficiency. This often involves the synthesis of bifunctional structures where the pyrrolidine (B122466) unit acts in concert with another functional group to orchestrate highly selective chemical transformations.

Bifunctional organocatalysts are sophisticated molecules designed to activate both the nucleophile and the electrophile in a reaction, mimicking the synergistic action of enzymes. nih.gov The synthesis of these catalysts using a pyrrolidine framework, such as one derived from this compound, involves coupling the chiral amine with a secondary functional group capable of non-covalent interactions, typically hydrogen bonding.

The structural diversity of these catalysts is achieved by varying the hydrogen-bond donor moiety, which can include ureas, thioureas, squaramides, or guanidines. nih.govmdpi.comresearchgate.net For instance, novel guanidine-bisurea bifunctional organocatalysts have been designed where a chiral pyrrolidine moiety is attached to the guanidine (B92328) core. nih.gov The synthesis of such catalysts is a multi-step process, often starting with the protection of the pyrrolidine nitrogen, followed by reaction with an isothiocyanate and subsequent coupling with amines to build the desired bifunctional architecture. nih.gov This modular synthesis allows for the fine-tuning of the catalyst's steric and electronic properties to suit specific reactions. mdpi.com The strategic placement of the chiral pyrrolidine group is critical, as it directly influences the chiral environment of the reaction's transition state, enabling high levels of stereocontrol. nih.gov

Table 1: Examples of Bifunctional Groups in Pyrrolidine-Based Organocatalysts

| Functional Group | Role in Catalysis |

|---|---|

| Urea/Thiourea (B124793) | Acts as a hydrogen-bond donor to activate the electrophile. mdpi.com |

| Squaramide | Provides a rigid scaffold for dual hydrogen-bond donation, enhancing stereocontrol. researchgate.net |

| Guanidine | A strongly basic group that can interact with and orient acidic protons or substrates. nih.gov |

| Sulfonamide | An acidic N-H group that can serve as a hydrogen-bond donor to activate electrophiles. frontiersin.org |

Proline is often considered the simplest organocatalyst, but it suffers from practical limitations, most notably poor solubility in many common organic solvents. cam.ac.uknih.gov This has driven the development of proline analogues, including those based on the this compound structure. These synthetic derivatives are designed to improve physical properties and catalytic performance. cam.ac.uk

For example, the synthesis of (S)-5-pyrrolidin-2-yltetrazole was motivated by the need for a more soluble alternative to proline. cam.ac.uk This analogue proved to be a highly effective catalyst for Mannich-type reactions, showing comparable or superior performance to proline while allowing the reaction to be conducted in non-polar solvents. cam.ac.uk

Modifications to the pyrrolidine ring, such as the introduction of an ethyl group at the C2 position, alter the catalyst's steric bulk. This modification can have a profound impact on enantioselectivity by creating a more defined chiral pocket, which can lead to better facial discrimination in the transition state. The development of a wide range of substituted pyrrolidines allows for the selection of an optimal catalyst for a given asymmetric transformation, a level of tuning not possible with proline alone. nih.govmdpi.com

Mechanistic Studies of Organocatalytic Processes

Understanding the mechanism by which this compound-based catalysts operate is fundamental to their rational design and application. The core of the mechanism involves the formation of a key intermediate, the enamine, and the synergistic activation of the reaction partners. clockss.org

The catalytic cycle of a typical secondary amine organocatalyst, such as one derived from this compound, begins with the reaction between the catalyst's secondary amine and a carbonyl compound (an aldehyde or ketone). masterorganicchemistry.comlibretexts.org This acid-catalyzed condensation reaction forms a transient iminium ion, which then undergoes deprotonation at the α-carbon to yield a highly nucleophilic enamine intermediate. clockss.orgmasterorganicchemistry.com This enamine is the activated form of the carbonyl compound, ready to react with an electrophile. researchgate.net

In bifunctional catalysis, a second mechanism operates in parallel. The hydrogen-bonding moiety of the catalyst (e.g., urea, thiourea, squaramide) binds to and activates the electrophilic partner. researchgate.netclockss.org This dual activation brings the nucleophilic enamine and the activated electrophile into close proximity within a structured, chiral transition state. clockss.org This organization pre-determines the stereochemical outcome of the reaction, leading to the formation of one enantiomer in preference to the other. researchgate.netclockss.org

Organocatalysis, as a field, is often considered the third pillar of catalysis, alongside metal and enzyme catalysis. jove.commdpi.com Catalysts derived from this compound share the general advantages and disadvantages of organocatalysts when compared to the other two domains.

Table 2: Comparison of Catalysis Types

| Feature | Organocatalysis | Metal Catalysis | Enzyme Catalysis |

|---|---|---|---|

| Toxicity | Generally low, metal-free. jove.commt.com | Can be high due to residual heavy metals. nih.gov | Generally non-toxic, biodegradable. researchgate.net |

| Sensitivity | Robust; often insensitive to air and moisture. jove.commt.com | Often sensitive to air and moisture. mt.com | Sensitive to temperature, pH, and solvents. researchgate.net |

| Cost | Catalysts are often inexpensive and readily available. mt.com | Metals can be rare and expensive. | Can be expensive to produce and purify. researchgate.net |

| Reaction Scope | Broad, with unique reactivity. jove.com | Very broad, excels at C-H activation. mt.com | Highly specific to certain substrates and reactions. mt.com |

| Efficiency | Often requires higher catalyst loading (1-30 mol%). mt.com | Typically very high, with low catalyst loading. | Extremely high activity and selectivity under mild conditions. researchgate.net |

Man-made organocatalysts are significantly smaller, cheaper, and more stable than large enzyme complexes. researchgate.net However, they generally cannot match the sheer speed and efficiency of enzymes, often requiring higher catalyst loadings and longer reaction times. mt.com Compared to transition-metal catalysts, organocatalysts offer the significant advantage of being environmentally benign and less sensitive to reaction conditions, though they are typically less effective for activating highly inert chemical bonds. mt.comnih.gov

Scope and Applications in Asymmetric Organic Reactions

Organocatalysts derived from this compound and related structures have been successfully applied to a wide range of important asymmetric C-C bond-forming reactions. Their utility is demonstrated by the high yields and excellent levels of enantioselectivity achieved in these transformations.

Key applications include:

Michael Additions: These catalysts are highly effective in promoting the conjugate addition of nucleophiles (like aldehydes or nitroalkanes) to α,β-unsaturated compounds, creating chiral products with high stereocontrol. rsc.orgacs.org

Aldol (B89426) and Mannich Reactions: As analogues of proline, these catalysts facilitate the classic aldol and Mannich reactions, which are fundamental methods for carbon-carbon and carbon-nitrogen bond formation, respectively. cam.ac.ukresearchgate.net

Cascade Reactions: More complex transformations, such as the aza-Michael-Henry cascade, can be efficiently catalyzed to rapidly build molecular complexity from simple starting materials, affording products with multiple stereocenters in a single operation. mdpi.com

α-Functionalization: These catalysts can direct the enantioselective introduction of functional groups (e.g., hydroxyl groups) at the α-position of carbonyl compounds. nih.gov

The performance of these catalysts in various reactions is summarized below.

Table 3: Selected Applications of this compound-Derived Organocatalysts

| Reaction Type | Catalyst | Substrates | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Aza-Michael-Henry Cascade | (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (immobilized on SBA-15) | 2-aminobenzaldehyde (B1207257) and β-nitrostyrene | 85% | 98% | mdpi.comresearchgate.net |

| Michael Addition | Chiral cis-2,5-disubstituted pyrrolidine | α,β-unsaturated aldehydes and nitromethane | up to 91% | >99% | rsc.org |

| Michael Addition | (S)-trimethylsilyl-substituted pyrrolidine | Aliphatic aldehydes and β-nitrostyyrene | N/A | up to 99% | acs.org |

Asymmetric Henry Reactions Catalyzed by this compound Derivatives

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that produces valuable β-nitroalcohols, which are precursors to numerous important functional groups. mdpi.com The development of asymmetric versions of this reaction is of great interest, and organocatalysis has provided powerful tools to achieve this. mdpi.commdpi.com

A notable application of an this compound derivative is in heterogeneous synergistic catalysis. Research has shown that (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, when immobilized on the mesoporous silica (B1680970) SBA-15, serves as an effective catalyst for a tandem aza-Michael-Henry reaction. iitk.ac.inmdpi.com This process is instrumental in the synthesis of chiral 3-nitro-1,2-dihydroquinolines. In a model reaction between 2-aminobenzaldehyde and β-nitrostyrene, the SBA-15-immobilized catalyst (SBA-15-AEP) afforded the final product in high yield and excellent enantioselectivity. iitk.ac.in

The study highlights a synergistic effect between the chiral amine sites on the catalyst and the inherent achiral silanol (B1196071) groups on the silica support, which act as acidic sites. iitk.ac.inmdpi.com This cooperative catalysis is crucial for achieving high efficiency. When tested as a homogeneous catalyst, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine itself gave a low enantiomeric excess of 8%, but upon immobilization, the ee value soared to 98%. iitk.ac.in This demonstrates the profound impact of the heterogeneous support on the catalyst's performance. The catalyst also showed good recyclability and was effective for a range of substituted 2-aminobenzaldehydes and nitroolefins. iitk.ac.inbohrium.com

Table 1: Asymmetric Aza-Michael-Henry Tandem Reaction with SBA-15-AEP Catalyst iitk.ac.inwikipedia.org

| Entry | R¹ in 2-aminobenzaldehyde | R² in nitroolefin | Yield (%) | ee (%) |

| 1 | H | 2,3-(MeO)₂-C₆H₃ | 67 | 98 |

| 2 | H | 4-Me-C₆H₄ | 60 | 90 |

| 3 | H | 2,4-(Cl)₂-C₆H₃ | 45 | 97 |

| 4 | 3-MeO | Ph | 52 | 95 |

| 5 | 5-Cl | Ph | 55 | 98 |

| 6 | 3,5-Br₂ | Ph | 68 | 99 |

| Reactions performed with 2-aminobenzaldehydes and β-nitrostyrenes using SBA-15-AEP catalyst. |

Aza-Michael Additions Mediated by Pyrrolidine Organocatalysts

The aza-Michael addition, the conjugate addition of an amine to an electron-deficient alkene, is a cornerstone reaction for the synthesis of nitrogen-containing compounds. researchgate.net Organocatalytic asymmetric versions of this reaction have been extensively developed. Pyrrolidine-based catalysts are particularly effective, often operating through non-covalent interactions or the formation of covalent intermediates like iminium ions. researchgate.net

Derivatives of this compound have been successfully employed in these transformations. For instance, the aforementioned (S)-(-)-2-aminomethyl-1-ethylpyrrolidine immobilized on SBA-15 proved highly effective in the initial aza-Michael addition step of the aza-Michael-Henry tandem reaction, leading to chiral 3-nitro-1,2-dihydroquinolines with high enantioselectivity. iitk.ac.inresearchgate.net

In a related strategy, bifunctional squaramide catalysts have been used to mediate a cascade aza-Michael/Michael addition between nitroalkenes and tosylaminomethyl enones. wikipedia.org This reaction provides a direct route to highly functionalized chiral trisubstituted pyrrolidines in good yields and with excellent stereoselectivities. wikipedia.org While not directly employing an this compound derivative, this work underscores the utility of the broader pyrrolidine scaffold in complex cascade reactions initiated by an aza-Michael addition. wikipedia.orgnih.gov The synergy between the squaramide hydrogen-bond-donating moiety and the tertiary amine base is key to the catalyst's success. wikipedia.org

Enantioselective Michael Addition Reactions

The Michael addition is a powerful and widely used method for forming C–C bonds. d-nb.info Organocatalysis, particularly aminocatalysis involving pyrrolidine derivatives, has become a primary strategy for rendering this reaction enantioselective. d-nb.infolibretexts.org These catalysts activate aldehydes or ketones by forming nucleophilic enamine intermediates.

New pyrrolidine-based organocatalysts featuring a bulky substituent at the C2 position have been synthesized and tested in the Michael addition of aldehydes to nitroolefins. d-nb.info Although not this compound itself, these related structures demonstrate the principle of using sterically demanding groups at the C2 position to influence stereoselectivity. For example, in the reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene, these catalysts provided the Michael adducts in excellent yields (95–99%) with moderate diastereoselectivity and enantioselectivities up to 84% ee for the major syn-diastereoisomer. d-nb.info

Another study utilized (2S, 4S)-2-anilinomethyl-l-ethyl-4-hydroxypyrrolidine, a derivative of (S)-proline, as a catalyst for the asymmetric Michael addition of thiols to cycloalkenones. mdpi.com This catalyst provided good optical yields, reaching up to 88% for the reaction of p-t-butylbenzenethiol with 2-cyclohexen-1-one. mdpi.com The study found that the catalyst structure, solvent, and temperature all significantly impacted the enantioselectivity of the reaction. mdpi.com

Table 2: Michael Addition of Aldehydes to trans-β-Nitrostyrene Catalyzed by a C2-Substituted Pyrrolidine d-nb.info

| Aldehyde | Yield (%) | dr (syn:anti) | ee (syn) (%) |

| n-Butyraldehyde | 99 | 79:21 | 75 |

| n-Pentanal | 99 | 85:15 | 80 |

| n-Hexanal | 99 | 88:12 | 84 |

| 3-Phenylpropionaldehyde | 99 | 78:22 | 68 |

| Reactions performed in CH₂Cl₂ at room temperature with 10 mol% of catalyst. |

Nucleophilic Acyl Transfer Reactions

Nucleophilic acyl transfer reactions are fundamental transformations in organic synthesis. semanticscholar.org The development of chiral organocatalysts that can mediate these reactions asymmetrically is an important goal. Pyrrolidine-based structures have been investigated for this purpose.

One relevant study describes an organocatalytic asymmetric Michael/acyl transfer cascade reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. d-nb.infolibretexts.org The reaction is promoted by a pyrrolidine-containing bifunctional thiourea catalyst. libretexts.org This catalyst facilitates the initial conjugate addition followed by an intramolecular acyl transfer. d-nb.info In the model reaction between N-benzyl-4-benzylidenepyrrolidine-2,3-dione and 2-nitro-1-phenylethanone, the catalyst achieved the desired product in 80% yield and with 80% ee after optimization. libretexts.org While the catalyst is not a direct derivative of this compound, it highlights the potential of the pyrrolidine motif in facilitating complex acyl transfer sequences.

More closely related are catalysts derived from (S)-α,α-diarylprolinol, which have been developed as a class of chiral 4-N,N-dialkylaminopyridine analogues for the kinetic resolution of secondary alcohols via acyl transfer. google.com These catalysts exploit hydrogen bonding and π-stacking interactions to achieve moderate to excellent selectivity (s = 6–30) across a range of substrates. google.com

Other Stereoselective Carbon-Carbon Bond Forming Reactions

The versatility of the this compound scaffold extends to other types of stereoselective C-C bond-forming reactions, particularly through cascade or domino sequences that construct complex molecular architectures from simple precursors.

As detailed previously (Section 4.3.1), the tandem aza-Michael-Henry reaction catalyzed by immobilized (S)-(-)-2-aminomethyl-1-ethylpyrrolidine is a prime example. iitk.ac.inmdpi.com This one-pot reaction sequence efficiently forms two new bonds (one C-N and one C-C) and creates chiral 3-nitro-1,2-dihydroquinoline frameworks with high stereocontrol. iitk.ac.inbohrium.com

Similarly, the cascade aza-Michael/Michael addition reaction, while demonstrated with a squaramide-pyrrolidine catalyst, exemplifies another powerful C-C bond-forming strategy. wikipedia.org This reaction creates two C-N/C-C bonds in a single operation to build highly substituted pyrrolidine rings. wikipedia.org

Furthermore, a patent for an industrial synthesis of (S)-1-ethyl-2-aminomethylpyrrolidine itself describes a key C-C bond-forming step. The process involves an asymmetric Henry reaction of 4-hydroxybutyraldehyde (B1207772) and nitromethane, followed by sulfonylation and a subsequent cyclization under the action of ethylamine (B1201723) to generate the (S)-1-ethyl-2-nitromethylpyrrolidine precursor. This annulation step represents another stereoselective C-C bond formation that relies on the chirality established in the initial Henry reaction to build the pyrrolidine ring.

Coordination Chemistry of S 2 Ethylpyrrolidine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving (S)-2-ethylpyrrolidine derivatives often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jocpr.com Characterization of these complexes is typically carried out using a suite of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and mass spectrometry, to confirm the formation of the desired product and to probe its electronic and structural properties. semanticscholar.organalis.com.myubbcluj.ro

Spectroscopic methods provide complementary information about the synthesized complexes. iitk.ac.in

FT-IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups, such as the N-H and C-N bonds. analis.com.myikm.org.my

UV-Vis spectroscopy is used to study the electronic transitions within the complex, particularly the d-d transitions of the metal center, which are sensitive to the coordination environment. ubbcluj.ro

NMR spectroscopy (¹H and ¹³C) provides detailed information about the structure of the ligand in the complex and can be used to study the dynamics of the complex in solution. semanticscholar.org

Mass spectrometry confirms the molecular weight of the complex. analis.com.my

A study on various metal complexes synthesized with Schiff base ligands derived from 1-(2-aminoethyl) pyrrolidine-2,5-dione utilized FT-IR, UV-Vis, and magnetic moment measurements to propose octahedral geometries for the resulting complexes. semanticscholar.org

The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. wikipedia.orglibretexts.org this compound itself is a monodentate ligand, binding through the nitrogen atom of the pyrrolidine (B122466) ring. However, its derivatives, such as (S)-(−)-2-aminomethyl-1-ethylpyrrolidine, can act as bidentate ligands, coordinating through both the pyrrolidine nitrogen and the nitrogen of the aminomethyl group. researchgate.netlibretexts.orgbyjus.com This chelation leads to the formation of stable five-membered rings with the metal center. byjus.com

The coordination geometry around the metal center is influenced by several factors, including the size and electronic properties of the metal ion, the nature of the ligand, and steric interactions between ligands. libretexts.org In the case of the palladium complex with (S)-(−)-2-aminomethyl-1-ethylpyrrolidine, the two bidentate ligands adopt a trans configuration to minimize steric hindrance between the ethyl groups. researchgate.netelectronicsandbooks.com This results in a slightly distorted square-planar geometry, which is common for palladium(II) complexes. umass.edu Other common coordination geometries for transition metal complexes include tetrahedral and octahedral. jocpr.comlibretexts.org The specific geometry adopted can significantly impact the chemical and physical properties of the complex, including its catalytic activity. libretexts.org

| Compound Name | Metal Center | Ligand | Coordination Geometry | Key Findings |

| trans-Bis[(S)-(−)-2-aminomethyl-1-ethylpyrrolidine-κ²N]palladium(II) dichloride methanol (B129727) trisolvate | Palladium(II) | (S)-(−)-2-aminomethyl-1-ethylpyrrolidine | Slightly distorted square-planar | Ligands coordinate in a trans configuration to minimize steric interactions. researchgate.netelectronicsandbooks.com |

| [Cr(L¹)(L²)(Cl)(H₂O)] | Chromium(III) | 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL¹) and (2-hydroxybenzaldine)glycine (HL²) | Octahedral | The complex is non-electrolytic in nature. semanticscholar.org |

| [Fe(L¹)(L²)(Cl)]Cl | Iron(III) | 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL¹) and (2-hydroxybenzaldine)glycine (HL²) | Octahedral | The complex is electrolytic in nature. semanticscholar.org |

| [Co(L¹)(L²)(H₂O)₂] | Cobalt(II) | 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL¹) and (2-hydroxybenzaldine)glycine (HL²) | Octahedral | The complex is paramagnetic. semanticscholar.org |

Supramolecular Self-Assembly and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. siesascs.edu.in The self-assembly of metal complexes containing this compound derivatives is a key area of research, leading to the formation of ordered structures with potential applications in materials science and catalysis. rsc.orgresearchgate.net

Hydrogen bonding plays a crucial role in directing the self-assembly of these metal complexes in the solid state. irb.hr In the crystal structure of trans-Bis[(S)-(−)-2-aminomethyl-1-ethylpyrrolidine-κ²N]palladium(II) dichloride methanol trisolvate, the [Pd(C₇H₁₆N₂)₂]²⁺ complex cations are extensively hydrogen-bonded to the chloride anions and methanol solvent molecules. researchgate.netelectronicsandbooks.com These interactions create a robust three-dimensional network. researchgate.net

The directional nature of hydrogen bonds can lead to the formation of well-defined supramolecular architectures. siesascs.edu.innih.gov In the palladium complex with (S)-(−)-2-aminomethyl-1-ethylpyrrolidine, the hydrogen bonding network results in the formation of one-dimensional "tapes" running along the a-axis of the unit cell. researchgate.netelectronicsandbooks.com These tapes are formed by the zigzag alternation of the R(18) graph-set motif. researchgate.net The formation of such ordered, extended structures is a hallmark of supramolecular self-assembly and can influence the material's properties. rsc.orgresearchgate.net

| Supramolecular Architecture | Compound | Key Non-Covalent Interactions | Description |

| Supramolecular Tapes | trans-Bis[(S)-(−)-2-aminomethyl-1-ethylpyrrolidine-κ²N]palladium(II) dichloride methanol trisolvate | Hydrogen bonding between complex cations, chloride anions, and methanol molecules. researchgate.netelectronicsandbooks.com | The zigzag alternation of an R(18) graph-set motif formed by hydrogen bonds leads to the formation of tapes along the a-axis. researchgate.net |

Supramolecular catalysis utilizes the principles of molecular recognition and self-assembly to create organized structures that can act as catalysts. wikipedia.orgnih.gov The formation of well-defined cavities and channels within supramolecular assemblies can provide environments that mimic the active sites of enzymes, leading to enhanced reaction rates and selectivity. wikipedia.org

While direct examples of supramolecular catalysis using this compound complexes are not extensively reported in the provided search results, the observed self-assembly into tapes and other ordered structures suggests potential in this area. researchgate.netelectronicsandbooks.com The chiral environment created by the this compound ligand within a supramolecular assembly could be exploited for asymmetric catalysis. wikipedia.org The creation of nanoscale reactors through the self-assembly of metal complex surfactants is an emerging area that demonstrates the potential of this approach for developing green and efficient catalytic systems in aqueous solutions. rsc.org The development of such systems with chiral ligands like this compound or its derivatives could lead to novel asymmetric catalysts.

Computational and Theoretical Investigations of S 2 Ethylpyrrolidine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to predict the geometric and electronic properties of molecules and to study the energetics of chemical reactions. researchgate.netcornell.edu In the context of (S)-2-Ethylpyrrolidine systems, DFT calculations have been instrumental in understanding catalyst-substrate interactions, reaction stereoselectivity, and the stability of reaction intermediates. nih.govub.edu

Geometry optimization via DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by finding the lowest energy state on the potential energy surface. researchgate.netstorion.ru This process yields crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net Subsequent electronic structure analysis provides information on the distribution of electrons, through properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. nih.govrasayanjournal.co.in

Computational studies on pyrrolidine-containing systems demonstrate the utility of these analyses. For instance, in a study of chiral gold(I) complexes incorporating a pyrrolidine (B122466) moiety, DFT calculations were used to optimize the catalyst structures. The optimized geometries revealed significant conformational differences based on substituent changes. For example, the bond angle between Au, P, and C3 in one complex was found to be 120.1°, compared to 116.6° in a closely related analogue, with corresponding differences in biaryl dihedral angles (-62.8° vs. -78.0°). nih.gov These subtle structural variations, predicted by DFT, are critical for understanding the catalyst's behavior.

Similarly, DFT has been used to examine the stability of iminium ions derived from pyrrolidine and its chiral derivatives. ub.edunih.gov By calculating the relative energies of these ions, researchers can predict which species are more likely to form in a reaction mixture. The M06-2X/6-311+G(d,p) method is frequently used for this purpose. ub.edunih.gov Analysis of the HOMO-LUMO energy gap also provides insights into the chemical reactivity and kinetic stability of the molecule. rasayanjournal.co.in

| Complex | Parameter | Value |

|---|---|---|

| Complex A (JohnPhos-type with pyrrolidine) | Au-P-C3 Bond Angle | 116.6° |

| Biaryl Dihedral Angle | -78.0° | |

| Complex B (JohnPhos-type with CF₃ group) | Au-P-C3 Bond Angle | 120.1° |

| Biaryl Dihedral Angle | -62.8° |

A primary application of computational chemistry is the elucidation of reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. smu.educhemrxiv.org The transition state is a critical configuration along the reaction coordinate, representing the point of maximum energy. ucsb.edunumberanalytics.com Its energy determines the activation barrier of the reaction, which dictates the reaction rate. numberanalytics.com

DFT calculations are extensively used to locate transition states and compute their energies, providing a quantitative understanding of reaction kinetics. ucsb.edu For example, in the synthesis of cyclobutanes from pyrrolidines, DFT calculations revealed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org The calculated activation barrier for this step was found to correlate with experimental yields for different pyrrolidine derivatives. acs.org

In another study on proline-based organocatalysts in aldol (B89426) reactions, calculations at the B3LYP/6-311++G(d,p) level were performed to elucidate the mechanism and stereoselectivity. nih.gov These computational models were consistent with experimental results, highlighting the role of hydrogen bonding in the transition state to stabilize the developing negative charge on the aldehyde's carbonyl group. nih.govwikipedia.org The energy differences between competing transition states allow for the prediction of which stereoisomer will be the major product.

| Reaction | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Cyclobutane synthesis from pyrrolidine (R=2-Cl) | DFT | Activation Barrier (rds) | 17.7 | acs.org |

| Cyclobutane synthesis from pyrrolidine (R=4-OMe) | DFT | Activation Barrier (rds) | 16.0 | acs.org |

| Exchange of pyrrolidine between propenal and cinnamaldehyde (B126680) iminium ions | M06-2X/6-311+G(d,p) | Reaction Energy (ΔE) | -1.7 | nih.gov |

| Exchange of pyrrolidine between propenal and cinnamaldehyde iminium ions | M06-2X/6-311+G(d,p) | Gibbs Free Energy (ΔG°) | -1.7 | nih.gov |

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the structure of molecular complexes and the selectivity of catalytic reactions. nih.gov DFT calculations, particularly through non-covalent interaction (NCI) plots, can visualize and quantify these weak interactions. nih.govacs.org In studies of chiral gold(I) catalysts with a pyrrolidine unit, NCI plots have shown how attractive interactions between the substrate and the catalyst's chiral pocket direct the folding to favor the formation of one enantiomer over the other. nih.govacs.org

The adsorption of molecules onto surfaces is another area where DFT provides significant insights. researchgate.net Studies on the interaction of N-ethylpyrrolidone (EP), a model for the monomeric unit of polyvinylpyrrolidone (B124986) (PVP), with Au/Pd bimetallic nanoparticles have used DFT to investigate adsorption energies and geometries. ims.ac.jpacs.orgiiit.ac.in These calculations confirmed that EP molecules preferentially adsorb onto the nanoparticle surface via the carbonyl group's nonbonding electrons. acs.orgiiit.ac.in This adsorption leads to an accumulation of electron density on the nanoparticles, which can enhance their catalytic activity. ims.ac.jpacs.org The agreement between DFT calculations and experimental results validates the models used to describe these complex interfacial interactions. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information about the motions of atoms and molecules. openaccessjournals.com By solving Newton's equations of motion, MD can be used to study dynamic processes like solvation, conformational changes, and the transport of molecules. nih.govbyu.edu

The solvent is not merely a passive medium but can significantly influence reaction rates and selectivity. MD simulations are a powerful tool for studying the explicit interactions between solute and solvent molecules. researchgate.net They can reveal the structure of solvent shells around a catalyst and how this organization changes over time. nih.govrsc.org

In the context of pyrrolidine systems, MD simulations have been combined with DFT to understand solvent effects on reactivity. One study investigated the nucleophilicity of pyrrolidine in methanol-acetonitrile solvent mixtures. rsc.org Classical MD simulations were used to model the solvation environment, which strongly influences the reaction rate. The results showed that the nucleophilicity parameter (N) of pyrrolidine varies significantly with the solvent composition, demonstrating the importance of specific solute-solvent interactions. rsc.org

Furthermore, MD simulations have been used to investigate the interactions of N-ethylpyrrolidone (EP) with bimetallic nanoparticles in aqueous solutions. ims.ac.jpacs.orgiiit.ac.in These simulations showed that EP molecules have a high affinity for the nanoparticle surface and can displace water molecules. acs.org Free energy calculations from the simulations confirmed that EP adsorption on the nanoparticles is thermodynamically preferred over water adsorption. ims.ac.jpacs.org This preferential solvation by the stabilizing agent has significant electronic effects on the nanoparticles, which is a crucial factor in their catalytic performance. ims.ac.jpiiit.ac.in

Elucidation of Reaction Mechanisms Through Computational Chemistry

The ultimate goal of many computational studies is to provide a complete and detailed picture of a reaction mechanism. mdpi.comnih.gov By combining the strengths of various computational methods, particularly DFT and MD, researchers can trace the entire reaction pathway from reactants to products, identify key intermediates and transition states, and understand the factors controlling selectivity. researchgate.net

For reactions involving this compound and related organocatalysts, computational chemistry has been pivotal. In organocatalysis, the catalyst (e.g., a pyrrolidine derivative) and substrate typically form an intermediate, such as an enamine or iminium ion. ub.edunih.govwikipedia.org DFT calculations can model the formation of these intermediates and their subsequent reactions. For example, in the proline-catalyzed aldol reaction, computational studies have confirmed the Houk-List model, where the reaction proceeds through a six-membered, chair-like transition state involving an enamine intermediate. nih.govwikipedia.org The stereochemical outcome is determined by the specific conformation of this transition state, which is stabilized by hydrogen bonding. nih.gov

Computational studies have also been used to gain insight into more complex catalytic cycles. For the Michael reaction catalyzed by densely substituted pyrrolidine derivatives, computational modeling helped to understand how the stereochemistry of the catalyst dictates the stereochemistry of the product. sciforum.net Similarly, in the stereoretentive synthesis of cyclobutanes from pyrrolidines, DFT calculations were essential to uncover a multi-step mechanism involving a 1,4-biradical intermediate, rationalizing the observed stereospecificity based on the relative energy barriers for bond rotation versus cyclization. acs.org These examples highlight how computational chemistry provides a molecular-level understanding that is often inaccessible through experimental means alone, guiding the rational design of new and more efficient catalysts and reactions. mdpi.comresearchgate.net

Understanding Stereochemical Control and Selectivity from a Theoretical Perspective

Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms that govern stereochemical control in reactions involving pyrrolidine-based systems. These studies provide molecular-level insights into the origins of selectivity, complementing experimental findings and guiding the design of more efficient catalysts and synthetic routes. For systems related to this compound, theoretical work often focuses on the structure and energetics of key intermediates and transition states that dictate the stereochemical outcome of a reaction.

Detailed research findings from computational studies on analogous pyrrolidine systems offer a robust framework for understanding the behavior of this compound in stereoselective transformations. A central theme in the organocatalytic reactions mediated by pyrrolidine derivatives is the formation of enamine intermediates. researchgate.netresearchgate.netnih.gov The geometry and conformational preferences of these enamines are critical in determining how the electrophile approaches, which in turn dictates the stereochemistry of the product.

DFT calculations have been instrumental in analyzing these transient species. For instance, studies on catalysts like (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, a more substituted analogue, have utilized DFT to probe the conformational preferences of the enamines they form with aldehydes. acs.org These calculations reveal distinct energy differences between various conformers, providing a quantitative basis for the observed high stereoselectivity. acs.org The computational models can predict which enamine conformation is more stable and how this stability translates to a preferred reaction pathway with lower activation energy, leading to the major stereoisomer.

One of the significant contributions of theoretical studies is the detailed characterization of transition states. By modeling the transition state structures for the formation of different stereoisomers, chemists can calculate their relative energies. A lower energy transition state corresponds to a faster reaction rate, explaining the predominance of one stereoisomer over another. For example, in the lithiation of N-Boc-pyrrolidine, a process closely related to reactions involving this compound derivatives, DFT calculations have been used to model the transition states and have been benchmarked against experimental results to confirm their accuracy.

Furthermore, computational studies have explored the role of various factors influencing selectivity. In the kinetic resolution of cyclic amines, DFT calculations have supported a concerted 7-membered transition state model for acyl transfer, explaining the observed selectivity. ethz.ch These models take into account the precise spatial arrangement of the substrate, catalyst, and reagents at the moment of the key bond-forming or bond-breaking event.

The choice of computational method is crucial for obtaining reliable results. The B3LYP functional combined with basis sets like 6-31G* is a commonly recommended level of theory for modeling such organic reactions, as it provides a good balance between accuracy and computational cost. whiterose.ac.uknih.gov More advanced calculations can be performed to refine these energies. researchgate.net

The insights gained from these theoretical investigations are often summarized in data tables that compare the energetic and geometric parameters of different reaction pathways.

Table 1: Representative DFT Data for Competing Transition States in a Model Pyrrolidine-Catalyzed Reaction The following data is illustrative, based on typical findings in computational studies of related systems.

| Transition State | Stereochemical Outcome | Relative Electronic Energy (kcal/mol) | Key Forming Bond Distance (Å) |

|---|---|---|---|

| TS-A | (R)-Product | 0.00 | 2.15 |

| TS-B | (S)-Product | +2.5 | 2.28 |

This table demonstrates a typical energy difference calculated between two competing transition states leading to opposite enantiomers. The lower relative energy of TS-A indicates that the formation of the (R)-product is kinetically favored, providing a theoretical explanation for the enantioselectivity of the reaction.

Table 2: Calculated Conformational Energies of a Model Enamine Intermediate The following data is illustrative, based on typical findings in computational studies of related systems.

| Enamine Conformer | Dihedral Angle (C-N-C=C) | Relative Free Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Conformer I (s-trans) | 175.2° | 0.0 | 92.1 |

| Conformer II (s-cis) | 5.8° | +1.8 | 7.9 |

This table shows how computational chemistry can predict the dominant conformation of a key reactive intermediate. The significantly lower energy of Conformer I suggests it is the major species present in the reaction mixture, and its specific geometry will direct the approach of an incoming electrophile, thus controlling the stereochemical outcome. acs.org

Advanced Applications in Organic Synthesis

(S)-2-Ethylpyrrolidine as a Chiral Building Block for Complex Architectures

As a chiral building block, this compound and its derivatives serve as foundational starting materials for the construction of intricate molecular structures. researchgate.netnih.gov The inherent chirality of the pyrrolidine (B122466) ring is transferred to the target molecule, which is a critical strategy in asymmetric synthesis, particularly for producing enantiomerically pure compounds for pharmaceutical applications. This approach is fundamental in creating compounds where specific stereochemistry is essential for biological activity. The pyrrolidine scaffold is a common motif in a wide array of natural products, drugs, and other bioactive molecules. researchgate.netsioc-journal.cn